![molecular formula C10H6N2O B6357222 5-Formyl-1H-indole-2-carbonitrile CAS No. 2092729-43-4](/img/structure/B6357222.png)
5-Formyl-1H-indole-2-carbonitrile
Overview
Description
“5-Formyl-1H-indole-2-carbonitrile” is a chemical compound with the IUPAC name 5-formyl-4-methyl-1H-indole-2-carbonitrile . It is a solid at room temperature and is stored in a refrigerator .
Molecular Structure Analysis
The InChI code for “5-Formyl-1H-indole-2-carbonitrile” is 1S/C11H8N2O/c1-7-8(6-14)2-3-11-10(7)4-9(5-12)13-11/h2-4,6,13H,1H3 . This indicates that the compound has a molecular weight of 184.2 .Chemical Reactions Analysis
Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They play a main role in cell biology and have various biologically vital properties .Physical And Chemical Properties Analysis
“5-Formyl-1H-indole-2-carbonitrile” is a solid at room temperature . It has a molecular weight of 184.2 and an InChI code of 1S/C11H8N2O/c1-7-8(6-14)2-3-11-10(7)4-9(5-12)13-11/h2-4,6,13H,1H3 .Scientific Research Applications
Synthesis of Highly Functionalized 1H-Indole-2-carbonitriles
The compound is used in the preparation of polysubstituted indole-2-carbonitriles through a cross-coupling reaction . This process involves the reaction of compounds 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-1H-indole-2-carbonitriles .
Preparation of Benzoyl Indoles
5-formyl-1H-indole-2-carbonitrile is used as a reactant for the chemoselective and regioselective preparation of benzoyl indoles . These compounds have various applications in medicinal chemistry.
Synthesis of PPARα/γ Dual Agonists
This compound is used in the preparation of novel PPARα/γ dual agonists . These agonists have potential applications in the treatment of metabolic syndrome and insulin-dependent diabetes mellitus (IDDM).
Synthesis of Dihydroisoquinolines
It is used as a reactant for the parallel synthesis of dihydroisoquinolines via a silver and L-proline co-catalyzed three-component coupling reaction . Dihydroisoquinolines are important compounds in medicinal chemistry due to their wide range of biological activities.
Preparation of Indolecarboxamide Derivatives
5-formyl-1H-indole-2-carbonitrile is used as a reactant for the preparation of indolecarboxamide derivatives . These derivatives have shown potential as antitumor agents.
Synthesis of Tryptophan Dioxygenase Inhibitors
The compound is used in the synthesis of tryptophan dioxygenase inhibitors . These inhibitors are potential anticancer immunomodulators.
Preparation of Antifungal Agents
It is used as a reactant for the enantioselective preparation of antifungal agents . These agents are important in the treatment of various fungal infections.
8. Synthesis of Indole- and 7-azaindole-1,3-dicarboxamide Hydroxyethylamine Inhibitors 5-formyl-1H-indole-2-carbonitrile is used in the synthesis of indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors . These inhibitors are used in the treatment of Alzheimer’s disease by inhibiting the BACE-1 enzyme.
Safety and Hazards
Future Directions
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Mechanism of Action
Target of Action
5-Formyl-1H-indole-2-carbonitrile is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets, leading to diverse biological effects.
Biochemical Pathways
Indole derivatives are known to play significant roles in cell biology . They are used in the treatment of various disorders in the human body, indicating their involvement in a wide range of biochemical pathways .
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities , suggesting that they can induce a variety of molecular and cellular changes.
properties
IUPAC Name |
5-formyl-1H-indole-2-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-5-9-4-8-3-7(6-13)1-2-10(8)12-9/h1-4,6,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJFSQKBJZSLRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)C=C(N2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-formyl-1H-indole-2-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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